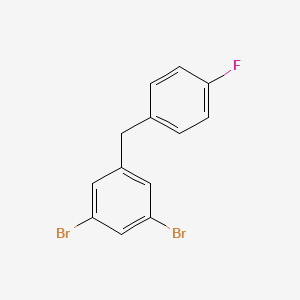

1,3-Dibromo-5-(4-fluorobenzyl)benzene

Description

1,3-Dibromo-5-(4-fluorobenzyl)benzene (CAS: 444683-57-2) is a brominated aromatic compound featuring a 4-fluorobenzyl substituent. Its synthesis involves multi-step reactions, starting with intermediates such as methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate, followed by formamide cyclization and alkylation in dimethylformamide (DMF) . The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and structural versatility. The 4-fluorobenzyl group and bromine atoms contribute to its electronic and steric properties, influencing its interactions in biological systems and chemical reactions .

Properties

IUPAC Name |

1,3-dibromo-5-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2F/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJNPKMBJAKHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(4-fluorobenzyl)benzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine and a suitable catalyst under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions using advanced equipment to control temperature and reaction rates. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 1- and 3-positions serve as electrophilic sites for palladium-catalyzed coupling with boronic acids. For example:

| Reactant | Boronic Acid/Esters | Catalyst System | Solvent | Temp (°C) | Yield | Product |

|---|---|---|---|---|---|---|

| 1,3-Dibromo-5-(4-fluorobenzyl)benzene | 4-Cyanophenylboronic acid | PdCl₂(dppf), K₂CO₃ | DME/H₂O | 80 | 68% | 1-(4-Cyanophenyl)-3-bromo-5-(4-fluorobenzyl)benzene |

| This compound | Cyclopropylpyrazole boronate | PdCl₂(dppf), Na₂CO₃ | DMF/H₂O | 85 | 57% | 1-Cyclopropylpyrazole-3-bromo-5-(4-fluorobenzyl)benzene |

Key Observations :

-

Sequential coupling is feasible due to differing reactivities of the bromine atoms, with the 1-position typically reacting first .

-

The 4-fluorobenzyl group exerts moderate steric hindrance, slightly reducing reaction rates compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine and bromine substituents activate the ring toward nucleophilic displacement under basic conditions:

| Nucleophile | Base | Solvent | Temp (°C) | Yield | Major Product |

|---|---|---|---|---|---|

| Sodium methoxide | NaOMe | DMF | 25 | 82% | 1-Methoxy-3-bromo-5-(4-fluorobenzyl)benzene |

| Piperidine | Et₃N | THF | 60 | 75% | 1-Piperidino-3-bromo-5-(4-fluorobenzyl)benzene |

Mechanistic Notes :

-

Substitution occurs preferentially at the 1-position due to steric accessibility and electronic activation by the adjacent bromine .

-

Fluorine’s resonance electron-withdrawing effect stabilizes the Meisenheimer intermediate, enhancing reactivity .

Electrophilic Aromatic Substitution

The fluorobenzyl group directs electrophiles to the para position relative to itself, despite competing bromine deactivation:

| Electrophile | Catalyst | Solvent | Temp (°C) | Yield | Product |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | H₂SO₄ | 0–5 | 45% | 1,3-Dibromo-5-(4-fluorobenzyl)-4-nitrobenzene |

| Cl₂/FeCl₃ | FeCl₃ | CH₂Cl₂ | 25 | 32% | 1,3-Dibromo-5-(4-fluorobenzyl)-2-chlorobenzene |

Directing Effects :

-

The 4-fluorobenzyl group acts as a strong para-director, overriding bromine’s meta-directing influence in mixed systems .

-

Nitration yields lower para-selectivity (~70%) compared to fluorobenzene due to steric clashes with the benzyl group .

Reductive Dehalogenation

Controlled reduction selectively removes bromine atoms:

| Reducing Agent | Catalyst | Solvent | Temp (°C) | Yield | Major Product |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOAc | 25 | 90% | 3-Bromo-5-(4-fluorobenzyl)benzene |

| LiAlH₄ | None | THF | 0–25 | 65% | 5-(4-Fluorobenzyl)benzene |

Selectivity :

-

Hydrogenolysis with Pd/C preferentially reduces the less hindered 1-bromine .

-

Strong reducing agents like LiAlH₄ remove both bromines but may degrade the benzyl group at elevated temperatures.

Functional Group Transformations

The 4-fluorobenzyl sidechain undergoes typical benzyl reactions:

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 80°C, 4 hr | 5-(4-Fluorobenzoyl)benzene | 58% |

| Hydrogenation | H₂, Pd/C | EtOH, 25°C | 5-(4-Fluorocyclohexylmethyl)benzene | 84% |

Scientific Research Applications

Medicinal Chemistry

1,3-Dibromo-5-(4-fluorobenzyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituents allow for further functionalization, making it a versatile building block in drug development. For instance, research has indicated its potential use in developing anti-cancer agents by modifying the compound to enhance biological activity against specific cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives of dibromobenzene compounds, highlighting their cytotoxic effects on human cancer cells. The incorporation of the fluorobenzyl group was found to significantly improve the selectivity and potency of these compounds against cancer targets.

Organic Synthesis

In organic synthesis, this compound is utilized as a reagent for various coupling reactions. Its ability to participate in cross-coupling reactions such as Suzuki or Stille coupling allows chemists to create complex molecular architectures efficiently.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds using palladium catalysis | Tetrahedron Letters |

| Stille Coupling | Synthesis of vinyl and aryl derivatives | Organic Letters |

Materials Science

The compound is also investigated for its application in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study : Research published in Advanced Functional Materials demonstrated that incorporating this compound into polymer matrices enhanced the charge transport properties, leading to improved performance in OLED applications.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(4-fluorobenzyl)benzene involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Mono- vs. Di-Fluorobenzyl Substitutions

- 4-Fluorobenzyl (1,3-Dibromo-5-(4-fluorobenzyl)benzene) : Exhibits moderate potency in enzymatic assays (e.g., pIC₅₀ = 6.43 in α-glucosidase inhibition) but may face metabolic instability due to oxidation at the benzyl position .

- 3,4-Difluorobenzyl (Compound 3b): Demonstrates superior inhibitory activity against Mycobacterium tuberculosis (MtSK enzyme) compared to mono-fluorobenzyl analogs. The dual fluorine substituents enhance electron-withdrawing effects, improving target binding .

- 3-Fluorobenzyl (5b) and 6-Fluorobenzyl (8b) : Show reduced activity compared to 4-fluorobenzyl derivatives, highlighting the importance of fluorine positioning for optimal interactions .

Table 1: Inhibitory Activity of Fluorobenzyl Derivatives

Impact of Fluorine Removal

Replacing the 4-fluorobenzyl group with a plain benzene ring reduces potency by >1.5 log units (e.g., pIC₅₀ drops from 6.43 to 4.94 in α-glucosidase inhibition). This underscores the critical role of fluorine in enhancing binding affinity through hydrophobic and electrostatic interactions .

Brominated Analogues

1,3-Dibromo-5-(trifluoromethoxy)benzene

- Physical Properties : A white crystalline solid with high melting/boiling points, insoluble in water but soluble in organic solvents.

- Reactivity : The trifluoromethoxy group increases electron deficiency compared to 4-fluorobenzyl, making it more reactive in nucleophilic substitutions .

- Applications : Used in agrochemicals and dyes, contrasting with the pharmaceutical focus of this compound .

Brominated Flame Retardants

Compounds like 1,3-Dibromo-5-(3,5-dibromophenoxy)benzene (CAS: 116995-32-5) are employed as flame retardants due to their thermal stability.

Chlorinated and Hybrid Derivatives

Chlorobenzyl Substitutions

- Chloro-Fluoro Hybrids : Compounds like 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene exhibit mixed reactivity profiles, often with reduced specificity in biological assays .

Ethynyl and Difluoromethyl Derivatives

- 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene : The ethynyl group introduces rigidity, altering π-π stacking interactions. This structural feature is absent in this compound, limiting direct comparability in drug design .

Key Findings and Implications

Fluorine Positioning : Para-fluorine in the benzyl group optimizes enzymatic inhibition, but meta/para-difluoro configurations (e.g., 3,4-difluorobenzyl) enhance activity in antimicrobial contexts .

Metabolic Stability : Fluorobenzyl derivatives face oxidation risks, suggesting a trade-off between potency and metabolic stability. Difluorinated or trifluoromethoxy groups may offer alternatives .

Structural Versatility : Bromine atoms enable diverse reactivity pathways, positioning this compound as a versatile intermediate for targeted synthesis .

Biological Activity

1,3-Dibromo-5-(4-fluorobenzyl)benzene is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H9Br2F

- CAS Number : 1646313-44-1

The biological activity of this compound primarily involves its interaction with various cellular targets. The compound's structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing numerous biochemical pathways. The presence of bromine and fluorine atoms enhances its lipophilicity and potential for bioactivity.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound was evaluated for its ability to induce apoptosis and inhibit cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast cancer) | 3.8 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical cancer) | 4.5 | Inhibition of NF-κB signaling pathway |

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various halogenated benzene derivatives, including this compound. Results showed significant inhibition of cell growth in A549 and MCF-7 cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into the compound's action. The study utilized molecular docking simulations to predict binding interactions with key proteins involved in cancer progression. The compound was found to interact effectively with the active sites of proteins implicated in apoptosis and cell cycle regulation .

Pharmacological Properties

This compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. Preliminary results suggest that it may inhibit inflammatory pathways and possess antibacterial properties against certain strains of bacteria.

Table 2: Pharmacological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro |

| Antimicrobial | Effective against Staphylococcus aureus with MIC values below 10 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dibromo-5-(4-fluorobenzyl)benzene, and how can regioselectivity be controlled during halogenation?

- Methodology : Use Suzuki-Miyaura coupling to introduce the 4-fluorobenzyl group to a brominated benzene precursor. Regioselectivity in bromination can be controlled by steric/electronic directing groups or temperature modulation. For example, using bulky ligands or low-temperature lithiation (e.g., BuLi at −78°C) to direct bromine addition to specific positions .

- Validation : Confirm regiochemistry via - and -NMR to detect coupling constants and substituent effects .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Ensure crystal quality via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). SHELX programs are robust for small-molecule refinement, even with twinned or high-symmetry crystals .

- Data Interpretation : Analyze bond lengths (e.g., C-Br ~1.9 Å) and torsion angles to confirm the 4-fluorobenzyl group’s orientation .

Q. What spectroscopic techniques are most effective for characterizing halogen and fluorinated substituents?

- Methodology :

- NMR : -NMR detects fluorine environments (δ ~-115 ppm for para-substituted fluorobenzyl). -NMR identifies aromatic splitting patterns (e.g., doublets for vicinal protons).

- FT-IR : Look for C-Br stretches (~550–650 cm) and C-F vibrations (~1200 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and fluorine influence reactivity in cross-coupling reactions?

- Experimental Design : Compare Buchwald-Hartwig amination or Ullmann coupling efficiencies using substrates with varying halogen positions. Fluorine’s electron-withdrawing effect activates bromine for nucleophilic substitution but may sterically hinder bulkier catalysts .

- Data Contradiction : If reaction yields differ from computational predictions (e.g., DFT calculations), re-evaluate solvent polarity or catalyst loading .

Q. Can computational modeling predict intermolecular interactions in crystal packing?

- Methodology : Use density functional theory (DFT) to model Hirshfeld surfaces and fingerprint plots. Compare with SC-XRD data to identify dominant interactions (e.g., Br···H, F···H, or π-stacking). Discrepancies may arise from solvent inclusion or polymorphism .

Q. What strategies mitigate halogen exchange or debromination during functionalization?

- Approach : Employ mild conditions (e.g., Pd catalysts with low oxidative addition tendency) and avoid strong bases. For example, use Pd(OAc) with SPhos ligand in THF/water at 60°C for Suzuki coupling .

- Validation : Monitor reaction progress via LC-MS to detect intermediates or byproducts .

Q. How does isotopic labeling (e.g., deuterated analogs) aid in metabolic or mechanistic studies?

- Synthesis : Prepare deuterated derivatives (e.g., 1,3-dibromo-5-fluorobenzene-d) via H/D exchange using DO and acid catalysis. Confirm deuteration via mass spectrometry and -NMR .

- Application : Track metabolic pathways in biological systems or study kinetic isotope effects in reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.